Methyl 3-(3S

Stereochemistry Structure-Activity Relationship Synthetic Methodology

Source Methyl 3-(3S,4S-dihydroxy-5S-phenyltetrahydrofuran-2R-yl)propanoate (CAS 887927-59-5), the (+)-2,5-epi goniothalesdiol analog. This pure synthetic epimer offers a distinct (2R,3S,4S,5S) stereochemistry and solubility profile crucial for reproducible SAR studies on P388 murine leukemia cytotoxicity. Do not substitute with other epimers; stereochemistry governs key properties. Ideal as a stereochemical probe or analytical standard.

Molecular Formula C14H18O5
Molecular Weight 266.29 g/mol
CAS No. 887927-59-5
Cat. No. B050342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3S
CAS887927-59-5
Synonymsmethyl 3-(3S,4S-dihydroxy-5S-phenyltetrahydrofuran-2R-yl)propanoate
Molecular FormulaC14H18O5
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O
InChIInChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12-,13+,14+/m1/s1
InChIKeyRUDVTXZKYPJLFH-ZZVYKPCYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3S,4S-dihydroxy-5S-phenyltetrahydrofuran-2R-yl)propanoate (CAS 887927-59-5): A Stereochemically Defined Goniothalesdiol Analog for Cytotoxicity and Synthetic Research


Methyl 3-(3S,4S-dihydroxy-5S-phenyltetrahydrofuran-2R-yl)propanoate, commonly referenced as (+)-2,5-epi-Goniothalesdiol, is a chiral tetrahydrofuran analog of the natural product Goniothalesdiol [1]. It possesses a distinct (2R,3S,4S,5S) stereochemical configuration around its central tetrahydrofuran ring, which differentiates it from the parent natural product [2]. As an analog of Goniothalesdiol, it is investigated within the context of compounds exhibiting cytotoxic activity against P388 murine leukemia cells . Its availability as a pure, synthetic material makes it a valuable tool for structure-activity relationship (SAR) studies and the exploration of synthetic methodologies for bioactive tetrahydrofuran derivatives [3].

Why (+)-2,5-epi Goniothalesdiol (CAS 887927-59-5) Cannot Be Interchanged with Other Goniothalesdiol Analogs in Research Protocols


Substitution with the parent compound (+)-Goniothalesdiol or other epimers is not scientifically valid due to fundamental differences in stereochemistry, which directly govern key physicochemical properties critical for experimental reproducibility. The 2,5-epi stereochemistry of this compound results in a unique molecular shape [1], leading to significantly different solubility profiles compared to its natural analog . Furthermore, the synthesis of this compound has been shown to be achievable from D-mannitol via a specific diastereoselective reduction, a distinct synthetic pathway that ensures the precise stereochemical outcome required for SAR studies [2]. Using a different epimer or the parent compound would introduce uncontrolled variables related to solubility and target engagement, thereby compromising the validity of comparative biological assays and synthetic applications.

Quantitative Evidence Guide: Differentiating (+)-2,5-epi Goniothalesdiol (CAS 887927-59-5) from Analogs


Stereochemical Divergence as a Key Determinant of Biological and Synthetic Utility

The compound is specifically the 2,5-epimer of Goniothalesdiol. The absolute stereochemistry is defined as (2R,3S,4S,5S) for the target compound, which is distinct from the stereochemistry of the parent compound, (+)-Goniothalesdiol, and other epimers like 2,5-bis-epi-goniothalesdiol [1]. This precise stereochemical identity is crucial for SAR studies aiming to map the pharmacophore of this class of compounds [2].

Stereochemistry Structure-Activity Relationship Synthetic Methodology

Enhanced Solubility Profile in Key In Vitro Assay Solvents

The target compound demonstrates a solubility profile in organic solvents that differs from the parent compound, (+)-Goniothalesdiol. Specifically, (+)-2,5-epi-Goniothalesdiol exhibits solubility of 20 mg/ml in both DMF and DMSO . In contrast, the parent compound, (+)-Goniothalesdiol, is reported to have lower solubility in DMF (10 mg/ml) . This provides a practical advantage for the preparation of concentrated stock solutions for in vitro assays.

Solubility In Vitro Assay Development Formulation

Distinct Synthetic Accessibility via a Diastereoselective Route

The compound's synthesis has been optimized to leverage a distinct synthetic route. The total synthesis of (+)-2,5-epi-Goniothalesdiol has been achieved from D-mannitol, where the key stereocenter at the C-5 position is established using a diastereoselective reduction with Zn(BH4)2 [1]. This specific methodology provides a reliable, scalable approach to generate this precise stereoisomer with high stereocontrol, differentiating it from syntheses of other epimers which may require different conditions [2].

Total Synthesis Stereoselective Synthesis Tetrahydrofuran Derivatives

Class-Associated Cytotoxic Activity Against P388 Murine Leukemia Cells

As an analog of Goniothalesdiol, this compound is part of a class known for cytotoxic effects against P388 mouse leukemia cells . While a specific EC50 or ED50 value for (+)-2,5-epi-Goniothalesdiol has not been published, its parent compound, (+)-Goniothalesdiol, exhibits an ED50 of ≥30 µg/ml in this cell line . This class-level inference suggests the analog retains potential for similar or differential activity, making it a valuable comparator in SAR investigations.

Cytotoxicity Anticancer Research P388 Leukemia Model

High and Verifiable Purity Ensures Experimental Reproducibility

Commercial sources provide (+)-2,5-epi-Goniothalesdiol at a high and consistently verified purity of ≥98% [1]. This level of purity is comparable to that of the parent compound (+)-Goniothalesdiol and ensures that observed biological or chemical effects can be reliably attributed to the target compound, rather than impurities.

Purity Quality Control Analytical Standard

Optimal Scientific Application Scenarios for (+)-2,5-epi Goniothalesdiol (CAS 887927-59-5)


Structure-Activity Relationship (SAR) Studies of Tetrahydrofuran Antitumor Agents

This compound is ideally suited as a stereochemical probe in SAR studies. Its specific (2R,3S,4S,5S) configuration provides a distinct data point when compared to the parent (+)-Goniothalesdiol and other epimers like 2,5-bis-epi-goniothalesdiol [1]. By systematically comparing the in vitro cytotoxicity profiles (e.g., against the P388 cell line) of this epimer with that of its analogs, researchers can map the contribution of stereochemistry at the 2- and 5-positions to the pharmacophore responsible for antileukemic activity .

Development and Validation of Synthetic Methodology

The compound serves as a challenging and relevant target for the development of new stereoselective synthetic methods. The reported total synthesis from D-mannitol, featuring a key diastereoselective Zn(BH4)2 reduction, provides a benchmark for new approaches [2]. Researchers can use this compound to validate novel catalysts, reagents, or cascade sequences designed to construct complex polyoxygenated tetrahydrofuran cores with high stereocontrol [3].

In Vitro Pharmacology and Mode-of-Action Studies

While specific potency data is not yet available, this compound is a crucial tool for in vitro pharmacology studies aimed at elucidating the mechanism of action of the goniothalesdiol class. Its distinct solubility profile (20 mg/mL in DMF/DMSO) allows for the preparation of high-concentration stocks, facilitating dose-response assays . It can be used alongside the parent compound to investigate differences in cellular uptake, target engagement, and downstream signaling events, providing insights into how subtle stereochemical changes alter biological function.

Analytical Reference Standard and Metabolite Identification

With a verified purity of ≥98% from commercial sources, this compound is an appropriate analytical reference standard for the development and validation of HPLC or LC-MS methods [4]. It can be used to identify and quantify the compound in complex reaction mixtures during synthetic optimization or, if applicable, in biological matrices from in vivo pharmacokinetic studies, ensuring accurate and reproducible analytical measurements.

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